molecular formula C9H10N4O3 B6192225 ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 877132-28-0

ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6192225
CAS No.: 877132-28-0
M. Wt: 222.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that combines the structural features of triazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Properties

CAS No.

877132-28-0

Molecular Formula

C9H10N4O3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminopyrimidine-5-carboxylate with formaldehyde and hydrazine hydrate. This reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired product through a tandem reaction mechanism .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Ethyl 2-(carboxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

    Reduction: Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-methanol.

    Substitution: Various substituted triazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors involved in inflammatory pathways, such as the NF-kB pathway, by binding to active sites and preventing the activation of pro-inflammatory genes . Additionally, it can modulate the activity of neurotransmitter receptors, providing neuroprotective effects.

Comparison with Similar Compounds

Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo[1,5-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.